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molecular formula C18H11ClF2N2O2 B8453154 N-(2,4-difluorophenyl)-2-(3-chlorophenoxy)-6-pyridinecarboxamide

N-(2,4-difluorophenyl)-2-(3-chlorophenoxy)-6-pyridinecarboxamide

Cat. No. B8453154
M. Wt: 360.7 g/mol
InChI Key: WOUWRRPMKQOITQ-UHFFFAOYSA-N
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Patent
US05294597

Procedure details

A solution of sodium methoxide (from 0.26 g sodium in 10 ml methanol) was added to a solution of 3-chlorophenol (1.4 g) in xylene (20 ml). The solvents were evaporated in vacuo to give the dry sodium phenolate. Pyridine (10 ml) and xylene (20 ml) were added, followed by cuprous chloride (0.3 g) and the mixture heated to reflux. A solution of N-(2,4-difluorophenyl)-2-chloro-6-pyridinecarboxamide (2.6 g) in xylene (10 ml) was added dropwise and the mixture refluxed for a further 13 hours. After cooling, the mixture was poured into water (100 ml) and acidified with dilute hydrochloric acid. The organic phase was separated and the aqueous phase dried over anhydrous magnesium sulphate and evaporated. The residue was purified on a silica gel column using dichloromethane as eluant to give the title compound (2.5 g). Recrystallisation from 40-60 petroleum ether gave the title compound as a white solid of melting point 116°-117° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[F:7][C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=1[NH:15][C:16]([C:18]1[N:23]=[C:22](Cl)[CH:21]=[CH:20][CH:19]=1)=[O:17].[OH2:25].[ClH:26].[C:27]1(C)[C:28](C)=[CH:29][CH:30]=[CH:31][CH:32]=1>>[F:7][C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=1[NH:15][C:16]([C:18]1[N:23]=[C:22]([O:25][C:32]2[CH:31]=[CH:30][CH:29]=[C:28]([Cl:26])[CH:27]=2)[CH:21]=[CH:20][CH:19]=1)=[O:17]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
cuprous chloride
Quantity
0.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)NC(=O)C1=CC=CC(=N1)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for a further 13 hours
Duration
13 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the aqueous phase dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)NC(=O)C1=CC=CC(=N1)OC1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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